2-(2,3-Dihydro-1H-indol-1-yl)-1-phenylethan-1-one
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Overview
Description
2-(Indolin-1-yl)-1-phenylethanone is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)-1-phenylethanone typically involves the reaction of indoline with acetophenone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the indoline, followed by nucleophilic addition to the carbonyl group of acetophenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-(Indolin-1-yl)-1-phenylethanone may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or ruthenium complexes can be employed to enhance the reaction efficiency and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Indolin-1-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Indolin-1-yl)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a neuroprotective agent and its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects in treating conditions such as ischemic stroke and neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Indolin-1-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to cross the blood-brain barrier and its affinity for neuroreceptors make it a promising candidate for neurological research.
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: Another indoline derivative with a ketone group at the 2-position.
1-Phenyl-2-indolinone: A structural isomer with the ketone group on the indoline ring.
Indole-3-carbinol: A compound with a similar indole structure but different functional groups.
Uniqueness
2-(Indolin-1-yl)-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
88919-99-7 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H15NO/c18-16(14-7-2-1-3-8-14)12-17-11-10-13-6-4-5-9-15(13)17/h1-9H,10-12H2 |
InChI Key |
CDCQPBZDRNRZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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